1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Lipophilicity LogP Heterocyclic intermediates

1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76360-89-9) is a heterocyclic compound belonging to the pyrimido[4,5-d][1,3]oxazine-2,4-dione class, characterized by an isopropyl substituent at the N-1 position and a methylthio group at the C-7 position. This compound has been identified in patent literature as a key intermediate in the synthesis of 7,8-dihydro-2,5,8-trisubstituted-7-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives, which function as gastric anti-secretory agents and anti-allergic agents.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
CAS No. 76360-89-9
Cat. No. B1320973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
CAS76360-89-9
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC
InChIInChI=1S/C10H11N3O3S/c1-5(2)13-7-6(8(14)16-10(13)15)4-11-9(12-7)17-3/h4-5H,1-3H3
InChIKeyXHIMXDLDGFQIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76360-89-9): Procurement-Ready Heterocyclic Intermediate for Gastric Anti-Secretory Agent Synthesis


1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76360-89-9) is a heterocyclic compound belonging to the pyrimido[4,5-d][1,3]oxazine-2,4-dione class, characterized by an isopropyl substituent at the N-1 position and a methylthio group at the C-7 position . This compound has been identified in patent literature as a key intermediate in the synthesis of 7,8-dihydro-2,5,8-trisubstituted-7-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives, which function as gastric anti-secretory agents and anti-allergic agents [1]. Its molecular formula is C10H11N3O3S with a molecular weight of 253.28 g/mol, and it is commercially available from multiple suppliers at purities of 95% or higher .

Why Generic Substitution Fails for 1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione: Position-Specific Substituent Effects in Heterocyclic Intermediate Reactivity


Within the pyrimido[4,5-d][1,3]oxazine-2,4-dione class, the identity of the N-1 substituent is a critical determinant of downstream reaction outcomes and final product biological activity. The patent literature explicitly distinguishes between N-1 alkyl variants (e.g., methyl, ethyl, isopropyl, isopentyl) as intermediates for different final anti-secretory agents [1]. Direct substitution of the isopropyl group with a smaller (methyl) or larger (isopentyl) alkyl chain alters steric bulk, electronic properties, and the compound's reactivity in the subsequent condensation with diethyl malonate—a key step in the patented synthetic route [1]. Furthermore, the 7-methylthio group is a defined precursor to the 2-methylthio substituent required in the biologically active pyrido[2,3-d]pyrimidine final products; replacement with phenyl or other substituents at this position would yield entirely different pharmacophores [1]. Therefore, casual interchange with close analogs risks synthesis failure, altered reaction yields, or production of final compounds with divergent pharmacological profiles.

Quantitative Differentiation Evidence for 1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Against Closest Structural Analogs


Predicted Lipophilicity (ACD/LogP) Comparison: 1-Isopropyl vs. 1-Methyl and 1-Isopentyl Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is 0.34, as calculated using the ACD/Labs Percepta Platform . By comparison, the 1-methyl analog (CAS not located in accessible databases) is expected to exhibit a lower LogP (estimated ~ -0.3 based on the loss of two methylene units), while the 1-isopentyl analog (CAS 1186049-75-1) would present a significantly higher LogP (estimated ~ 1.8–2.0 based on the addition of two methylene units relative to isopropyl). This LogP value directly influences solubility in organic reaction media, chromatographic retention behavior, and partitioning during aqueous workup—all critical parameters for intermediate-scale synthesis and purification.

Lipophilicity LogP Heterocyclic intermediates Structure-property relationships

Defined Synthetic Utility: Target Compound as a Direct Intermediate in the Patented Synthesis of Gastric Anti-Secretory Agents

US Patent 4,255,568 explicitly describes the use of 2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione derivatives as intermediates for producing 7,8-dihydro-2,5,8-trisubstituted-7-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives with gastric anti-secretory and anti-allergy activities [1]. The target compound, bearing a 1-isopropyl and 7-methylthio substitution pattern, reacts with diethyl malonate and sodium ethoxide to yield the corresponding pyrido[2,3-d]pyrimidine ester [2]. The patent demonstrates that final compounds derived from this synthetic route achieve quantifiable anti-secretory activity (e.g., 45% inhibition of gastric total acid output at 32 mg/kg i.d.) and anti-allergy activity (e.g., 99% inhibition at 50 mg/kg p.o.) [1]. In contrast, 1-methyl-7-(methylthio) and 1-isopentyl-7-(methylthio) analogs, while commercially available, are not cited in this patent as intermediates for the same final products, suggesting that the isopropyl substitution pattern was specifically selected for the claimed synthetic pathway.

Gastric anti-secretory Pyrido[2,3-d]pyrimidine Patent intermediate Peptic ulcer

Predicted Physicochemical Property Profile: Boiling Point and Density Differentiation from 7-Phenyl Analogs

The predicted boiling point of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is 415.9 ± 37.0 °C at 760 mmHg, with a predicted density of 1.43 ± 0.1 g/cm³ . By comparison, the 1,7-diphenyl analog (CAS 76360-78-6) has a molecular weight of 317.30 g/mol and, based on the significantly larger aromatic substituents, would be expected to have a higher boiling point and lower volatility [1]. The lower molecular weight and absence of additional aromatic rings in the target compound confer practical advantages for purification via distillation or sublimation, as well as reduced cost-per-mole for procurement. The 7-methylthio group provides a distinct electronic environment compared to 7-phenyl analogs, influencing the reactivity of the C-5 position in subsequent cyclocondensation reactions.

Physicochemical properties Boiling point Density Purification Intermediate handling

Optimal Research and Industrial Application Scenarios for 1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione


Medicinal Chemistry: Synthesis of Gastric Anti-Secretory Pyrido[2,3-d]pyrimidine Lead Compounds

The primary validated application of this compound is as a synthetic intermediate in the preparation of 7,8-dihydro-2,5,8-trisubstituted-7-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives, which have demonstrated gastric anti-secretory activity in preclinical models [1]. The target compound undergoes base-catalyzed condensation with diethyl malonate to install the 6-carboxylic acid ester functionality, a critical pharmacophoric element [2]. Researchers developing novel anti-ulcer agents or pursuing structure-activity relationship (SAR) studies around this chemotype should prioritize this intermediate for its direct patent precedent and defined reaction conditions.

Process Chemistry: Route Scouting and Intermediate Scale-Up for Pyrimido-oxazine Derivatives

For process chemists evaluating synthetic routes to pyrido[2,3-d]pyrimidine scaffolds, the 1-isopropyl-7-(methylthio) substitution pattern represents a strategic intermediate choice because the isopropyl group provides balanced steric and electronic properties that facilitate the subsequent cyclocondensation step without introducing excessive steric hindrance (as would a tert-butyl or isopentyl group). The predicted LogP of 0.34 [1] supports efficient partitioning in standard organic/aqueous workup procedures, enabling straightforward intermediate isolation at gram-to-kilogram scales.

Chemical Biology: Tool Compound Synthesis for Target Identification Studies in Gastric Acid Secretion Pathways

The final products derived from this intermediate have been characterized for anti-secretory activity (45% inhibition at 32 mg/kg i.d.) and anti-allergy activity (99% at 50 mg/kg p.o.) [1]. This compound can serve as the starting point for synthesizing affinity probes or activity-based protein profiling (ABPP) probes to identify molecular targets involved in gastric acid secretion regulation. The 7-methylthio group offers a potential handle for late-stage functionalization or as a bioisostere replacement point in medicinal chemistry optimization campaigns.

Academic Research: Heterocyclic Chemistry Methodology Development

The pyrimido[4,5-d][1,3]oxazine-2,4-dione core structure, exemplified by this compound, represents an underexplored heterocyclic scaffold for methodology development. The presence of both electrophilic (C-2, C-4 carbonyls) and nucleophilic (C-7 methylthio) sites makes this compound a versatile substrate for investigating novel annulation reactions, cross-coupling at the C-7 position, or N-1 dealkylation/re-functionalization strategies. The commercial availability of this compound at >95% purity [1] from multiple suppliers facilitates its use as a standardized substrate for reaction optimization studies.

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